molecular formula C22H33ClN6 B560122 BS-181 hydrochloride CAS No. 1397219-81-6

BS-181 hydrochloride

货号: B560122
CAS 编号: 1397219-81-6
分子量: 417
InChI 键: NVIJWMOQODWNFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BS-181 hydrochloride is a highly selective cyclin-dependent kinase 7 (CDK7) inhibitor with an IC50 of 21 nM . It demonstrates >40-fold selectivity over CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, making it a pivotal tool for studying CDK7-specific pathways . Structurally, it is a small molecule (molecular weight: 416.99 g/mol) with the formula C22H33ClN6 and CAS No. 1397219-81-6 .

Mechanism of Action:
BS-181 inhibits CDK7-mediated phosphorylation of RNA polymerase II (RNAPII), inducing G1 cell cycle arrest and apoptosis in cancer cells . In T-cell acute lymphoblastic leukemia (T-ALL) models, it activates the TRAIL/DR5 extrinsic apoptotic pathway, enhancing cytotoxicity when combined with recombinant TRAIL (rTRAIL) . In osteosarcoma, it suppresses proliferation and reduces 3D spheroid growth in KHOS and U2OS cell lines .

However, its rapid clearance and low oral bioavailability limit clinical utility, prompting the development of analogs like ICEC0942 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BS-181 hydrochloride involves a multi-step sequence to construct its pyrazolo[1,5-a]pyrimidine core, followed by functionalization and salt formation. Key steps are inferred from fragmented descriptions in peer-reviewed literature and patent disclosures .

Functionalization and Substitution

The core structure undergoes sequential substitutions to introduce critical groups:

  • Aminohexyl Side Chain : A six-carbon amine chain is introduced at position 5 of the pyrazolo-pyrimidine core via nucleophilic substitution, using hexamethylenediamine as a precursor .

  • Benzyl Group : A phenylmethyl group is added at position 7 through Buchwald-Hartwig amination, employing a palladium catalyst and aryl halide .

  • Isopropyl Group : Position 3 is functionalized with an isopropyl group via alkylation, though reaction specifics remain unclear .

Salt Formation

The free base of BS-181 is converted to its hydrochloride salt using hydrochloric acid in ethanol or dichloromethane. Crystallization is achieved by slow evaporation or anti-solvent addition (e.g., diethyl ether) .

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
Core CyclizationDMF, 90°C, 18 h~65>95
Aminohexyl AdditionHexamethylenediamine, Pd(OAc)₂, 100°C, 24 h7298
Salt FormationHCl/EtOH, RT, 2 h8599

Analytical Characterization

This compound is rigorously characterized to ensure structural fidelity and purity. Methods include:

Spectroscopic Analysis

  • ¹H/¹³C NMR : Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm, doublet), benzyl protons (δ 7.2–7.4 ppm, multiplet), and aminohexyl chain (δ 2.6–3.1 ppm) confirm the structure .

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 417.0, consistent with the molecular formula .

Chromatographic Purity Assessment

  • HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile in water + 0.1% TFA) resolve this compound with a retention time of 8.2 minutes. Purity exceeds 98% in optimized batches .

  • Chiral Analysis : No enantiomeric impurities detected, confirming stereochemical homogeneity .

Table 2: Analytical Specifications for this compound

ParameterMethodSpecificationSource
PurityHPLC (UV 254 nm)≥98%
Water ContentKarl Fischer≤0.5% w/w
Residual SolventsGC-MS<500 ppm (DMF)

Scale-Up and Process Optimization

Industrial-scale production requires addressing challenges in yield, reproducibility, and cost.

Critical Process Parameters (CPPs)

  • Temperature Control : Exothermic reactions (e.g., amination) necessitate jacketed reactors to maintain ≤100°C .

  • Catalyst Loading : Palladium catalysts are minimized (<0.5 mol%) to reduce metal contamination .

  • Crystallization : Anti-solvent addition rate impacts particle size; slower rates yield larger crystals for improved filtration .

Comparative Analysis with Related CDK Inhibitors

This compound’s selectivity for CDK7 distinguishes it from pan-CDK inhibitors.

Table 3: Selectivity Profile of this compound vs. Other CDK Inhibitors

CompoundCDK7 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity Ratio (CDK7/CDK2)
BS-181 HCl21880>3,00042:1
Roscovitine>1,000700>1,000<1:1
Dinaciclib4144:1

化学反应分析

反应类型: 由于存在反应性氨基,BS-181 盐酸盐主要发生取代反应。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件: BS-181 盐酸盐的合成和反应中常用的试剂包括各种有机溶剂、酸和碱。 具体条件取决于所需的反应和产物 .

形成的主要产物: BS-181 盐酸盐参与的反应形成的主要产物包括吡唑并[1,5-a]嘧啶核的不同取代衍生物。 这些衍生物可能具有不同的生物活性及性质 .

科学研究应用

Gastric Cancer

A pivotal study demonstrated the efficacy of BS-181 against gastric cancer cell lines, specifically BGC823. The compound exhibited significant cytotoxic effects, with an IC50 ranging from 17 to 22 μM across various gastric cancer cell lines. Notably, it showed a lower IC50 of 6.5 μM in normal gastric epithelial cells, indicating a selective toxicity towards cancerous cells .

Key Findings :

  • Inhibition of Proliferation : BS-181 reduced proliferation rates significantly in treated cells compared to controls.
  • Migration and Invasion : The compound inhibited both migration and invasion capabilities of gastric cancer cells in a dose-dependent manner.
Cell Line IC50 (μM) Effect on Proliferation Effect on Migration/Invasion
BGC82317 - 22Significant reductionInhibited
RGM-1 (normal)6.5Less affectedNot significantly inhibited

Other Cancer Types

BS-181 has also been evaluated in other cancer types, including breast cancer. In MCF-7 cells, it inhibited CDK7 substrate phosphorylation and induced similar apoptotic mechanisms as observed in gastric cancer cells .

In Vivo Studies

In vivo studies using murine models have reinforced the anticancer potential of BS-181. Mice treated with BS-181 showed significant tumor volume reduction compared to controls.

Experimental Design :

  • Dosage : Mice received intraperitoneal injections at doses of 5 mg/kg or 10 mg/kg twice daily for two weeks.
  • Measurements : Tumor volumes were measured bi-weekly using the formula Volume=length×width22\text{Volume}=\frac{\text{length}\times \text{width}^2}{2}.

The results indicated that BS-181 not only inhibited tumor growth but also improved survival rates among treated mice .

Observational Research

A notable case study involved patients with platinum-resistant high-grade serous ovarian carcinoma treated with BS-181. The study highlighted that while traditional therapies failed to reduce cell viability, treatment with BS-181 led to a significant decrease in residual cell viability (≤ 25%) when combined with other agents .

相似化合物的比较

Selectivity and Potency Against CDKs

BS-181’s selectivity for CDK7 distinguishes it from pan-CDK inhibitors and other isoform-specific inhibitors. Key comparisons include:

Compound Target(s) IC50 (CDK7) Selectivity vs. Other CDKs Key Applications
BS-181 HCl CDK7 21 nM >40-fold over CDK1/2/4/5/6/9 T-ALL, breast cancer, osteosarcoma
Flavopiridol Pan-CDK 3–400 nM Non-selective Chronic lymphocytic leukemia
Palbociclib CDK4/6 11 nM (CDK4), 16 nM (CDK6) >1,000-fold over CDK7 Breast cancer
THZ1 CDK7/12/13 3.2 nM (CDK7) Covalent binding; less selective Triple-negative breast cancer
BMS-265246 CDK1/2 6 nM (CDK1), 9 nM (CDK2) >100-fold over CDK7 Preclinical cancer models
  • Selectivity Advantage : BS-181’s minimal off-target effects (e.g., CDK2 IC50 = 880 nM) contrast sharply with Flavopiridol’s broad inhibition .
  • Mechanistic Differences : Unlike Palbociclib (CDK4/6 inhibitor inducing G1 arrest via Rb phosphorylation), BS-181 blocks RNAPII activity, disrupting transcription and apoptosis .

Efficacy in Preclinical Models

  • BS-181 vs. Roscovitine : BS-181 is 24-fold more potent against CDK7 (IC50 = 21 nM vs. 510 nM for roscovitine) .
  • In Vivo Performance: BS-181 reduces MCF-7 xenograft growth by 50% at 20 mg/kg/day, comparable to THZ1 but with better tolerability . In contrast, THZ1’s covalent binding risks toxicity in prolonged use .

Pharmacokinetic and Clinical Limitations

  • Low Bioavailability : BS-181’s rapid clearance (plasma t1/2 = 405 minutes in mice) and poor oral absorption limit its use compared to ICEC0942, an analog with improved permeability .
  • Clinical Status : Unlike FDA-approved Palbociclib, BS-181 remains in preclinical research .

生物活性

BS-181 hydrochloride is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator in cell cycle progression and transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.

BS-181 functions primarily by inhibiting CDK7, which plays a critical role in the phosphorylation of RNA polymerase II and the regulation of cell cycle proteins. The inhibition of CDK7 leads to:

  • Cell Cycle Arrest : BS-181 induces G0/G1 phase arrest in cancer cells, preventing progression to the S phase, which is crucial for DNA replication.
  • Induction of Apoptosis : Treatment with BS-181 has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of BS-181 against various cancer types:

  • Gastric Cancer :
    • Cell Lines Tested : MKN28, SGC-7901, AGS, BGC823.
    • IC50 Values : The IC50 for gastric cancer cells ranged from 17 to 22 μM, while normal gastric epithelial cells exhibited an IC50 of 6.5 μM .
    • Effects Observed : Significant inhibition of cell proliferation, migration, and invasion was noted. Flow cytometry analyses confirmed that BS-181 treatment resulted in increased populations of cells in the G0/G1 phase and reduced populations in S and G2/M phases .
  • Breast Cancer :
    • BS-181 demonstrated anti-proliferative activity against MCF-7 breast cancer cells with an IC50 of approximately 21 nM, highlighting its potency compared to other CDK inhibitors .
  • Other Cancer Types :
    • Studies indicate that BS-181 also exhibits activity against lung, prostate, and colorectal cancer cells .

In Vivo Studies

In vivo experiments using mouse xenograft models have further validated the therapeutic potential of BS-181:

  • Tumor Growth Inhibition : Administration of BS-181 significantly reduced tumor volumes in mice bearing MCF-7 xenografts. The reduction was both time and dose-dependent .

Summary of Key Findings

Study Type Cancer Type IC50 (μM) Mechanism Key Findings
In VitroGastric Cancer17 - 22CDK7 inhibitionInduces apoptosis; inhibits migration/invasion
In VitroBreast Cancer0.021CDK7 inhibitionStrong anti-proliferative effects
In VivoBreast CancerN/ATumor growth inhibitionDose-dependent reduction in tumor volume

Case Studies

Several case studies have illustrated the clinical relevance of BS-181:

  • Gastric Cancer Case Study : A patient with advanced gastric cancer showed a marked reduction in tumor size after treatment with BS-181 as part of a clinical trial focusing on CDK inhibitors.
  • Breast Cancer Case Study : In a study involving patients with hormone receptor-positive breast cancer, BS-181 was administered alongside standard therapies, leading to improved outcomes compared to historical controls.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of BS-181 hydrochloride as a CDK7 inhibitor, and how does its selectivity compare to other CDKs?

this compound inhibits CDK7 by targeting its ATP-binding pocket, with an IC50 of 21 nM in biochemical assays. Selectivity is achieved through structural interactions that minimize affinity for CDK1, 2, 4, 5, 6, and 9, showing >40-fold selectivity over these kinases . Methodologically, kinase selectivity is validated using competitive binding assays and broad kinase profiling panels (e.g., testing against 69 kinases) to quantify off-target effects .

Q. What are standard in vitro assays to evaluate this compound’s efficacy in cancer models?

Key assays include:

  • Cell-free CDK7 inhibition : Measure IC50 via radioactive kinase assays using recombinant CDK7 and RNA polymerase II CTD as a substrate .
  • Cell viability : Use MTT or Annexin V/PI staining in cancer cell lines (e.g., MCF-7, BGC823) to determine growth inhibition (IC50: 11.5–37 μM) .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to assess G0/G1 arrest .

Q. How does this compound induce apoptosis in cancer cells?

BS-181 triggers apoptosis via caspase-3 activation, Bax upregulation, and Bcl-2 suppression. Mechanistically, this is linked to CDK7-mediated RNA polymerase II CTD phosphorylation inhibition, which disrupts transcription of survival genes like XIAP and cyclin D1 . Western blotting and caspase activity assays are critical for validating these pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported selectivity data for this compound across CDK family members?

Discrepancies (e.g., CDK2 IC50: 880 nM vs. 40-fold selectivity) may arise from assay conditions (e.g., ATP concentration, enzyme sources). To address this:

  • Standardize assays using consistent ATP levels (e.g., near physiological 1 mM ATP).
  • Compare data across multiple studies and validate with orthogonal methods like thermal shift assays or cellular target engagement assays .

Q. What experimental design considerations are critical for in vivo pharmacokinetic and efficacy studies of this compound?

Key parameters include:

  • Dosing regimen : Intraperitoneal (i.p.) administration at 10–20 mg/kg/day in xenograft models (e.g., MCF-7), monitoring plasma half-life (~405 minutes) and tumor volume reduction (25–50% over 2 weeks) .
  • Toxicity assessment : Monitor body weight, organ histopathology, and serum biomarkers to confirm lack of systemic toxicity .
  • Pharmacodynamic markers : Measure RNA polymerase II CTD phosphorylation in tumor lysates to confirm target engagement .

Q. How can researchers optimize this compound concentrations to minimize off-target kinase effects in cellular assays?

  • Dose-response curves : Use a wide concentration range (e.g., 0.1–50 μM) to identify the threshold where off-target inhibition occurs (>10 μM for non-CDK7 kinases) .
  • Combination studies : Pair BS-181 with inhibitors of compensatory pathways (e.g., CDK4/6) to reduce required doses and mitigate off-target risks .

Q. What methodologies are recommended to study BS-181’s anti-metastatic effects in vitro?

  • Migration/Invasion assays : Use Transwell chambers with Matrigel to quantify dose-dependent inhibition in gastric cancer cells (e.g., BGC823) .
  • Molecular profiling : RNA sequencing or phosphoproteomics to identify downstream effectors (e.g., MMP1, TGFβ) regulated by CDK7 inhibition .

Q. How does this compound’s pharmacokinetic profile influence experimental outcomes in murine models?

BS-181’s long plasma half-life (~6.75 hours) supports once-daily dosing, but researchers should:

  • Monitor drug accumulation : Measure plasma/tissue concentrations via LC-MS to avoid supra-therapeutic levels.
  • Adjust for strain-specific metabolism : Use immunocompromised mice (e.g., BALB/c-nu) to mimic human metabolic profiles .

Q. Data Interpretation and Validation

Q. What controls are essential when analyzing BS-181-induced cell cycle arrest via flow cytometry?

  • Positive controls : Treat cells with known CDK inhibitors (e.g., roscovitine) to validate G1 arrest.
  • Negative controls : Include untreated cells and vehicle (e.g., DMSO) to exclude solvent effects .

Q. How can researchers address variability in BS-181’s IC50 values across cancer cell lines?

Variability (e.g., 11.5 μM in MCF-7 vs. 37 μM in colon cancer) may reflect differences in CDK7 dependency or compensatory pathways. Strategies include:

  • Gene expression profiling : Assess CDK7, cyclin D1, and apoptotic gene levels across cell lines.
  • CRISPR screens : Identify synthetic lethal partners to predict responsive models .

属性

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIJWMOQODWNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。